molecular formula C17H16N4O2 B11145702 2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide

2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide

Cat. No.: B11145702
M. Wt: 308.33 g/mol
InChI Key: MBOXHYYDEAVBNU-UHFFFAOYSA-N
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Description

2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide is a complex organic compound with a unique structure that combines a phthalazinone moiety with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide typically involves the reaction of phthalazinone derivatives with pyridine-based intermediates. One common method includes the acylation of 2-(4-pyridyl)ethylamine with 1-oxo-2(1H)-phthalazinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide: shares structural similarities with other phthalazinone and pyridine derivatives.

    1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives: These compounds also contain a phthalazinone moiety and exhibit similar chemical reactivity.

Uniqueness

  • The unique combination of the phthalazinone and pyridine rings in This compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-(1-oxophthalazin-2-yl)-N-(2-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C17H16N4O2/c22-16(19-10-7-13-5-8-18-9-6-13)12-21-17(23)15-4-2-1-3-14(15)11-20-21/h1-6,8-9,11H,7,10,12H2,(H,19,22)

InChI Key

MBOXHYYDEAVBNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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